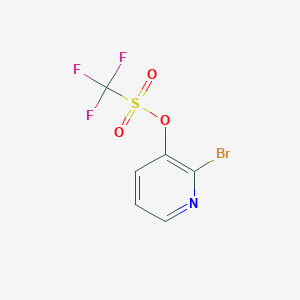

2-Bromo-3-pyridyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromopyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJIUNKBHIJMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443543 | |

| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157373-97-2 | |

| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-pyridyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Utility of 2-Bromo-3-pyridyl trifluoromethanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-pyridyl trifluoromethanesulfonate, a critical building block in modern medicinal chemistry and materials science. We move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for protocol selection, and the critical role of this intermediate in palladium-catalyzed cross-coupling reactions. This document is designed to serve as a practical, field-proven resource, emphasizing safety, scalability, and the achievement of high-purity material suitable for downstream applications.

Strategic Importance: Activating the Pyridine Core

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous approved drugs. Functionalization of this heterocycle is therefore of paramount importance. The direct use of 3-hydroxypyridines in cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety. The conversion of 2-Bromo-3-hydroxypyridine to its corresponding trifluoromethanesulfonate (triflate) ester is a powerful activating strategy. The triflate group is among the best leaving groups in organic chemistry, rendering the C-3 position of the pyridine ring highly susceptible to C-C and C-N bond formation via transition metal catalysis.[1] This transformation unlocks access to a diverse array of complex, substituted pyridines that would be otherwise difficult to synthesize.

The Core Transformation: Triflation Chemistry

The synthesis of this compound is achieved by the triflation of 2-Bromo-3-hydroxypyridine. This reaction involves the conversion of a phenolic hydroxyl group into a triflate ester using a suitable triflating agent in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a straightforward mechanism. A base is used to deprotonate the weakly acidic hydroxyl group of 2-Bromo-3-hydroxypyridine, forming a pyridinolate anion. This nucleophilic anion then attacks the electrophilic sulfur atom of the triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), displacing a triflate anion and forming the desired product.

Caption: General workflow for the synthesis of aryl triflates.

Key Reagent Selection: A Comparative Analysis

The choice of reagents can significantly impact yield, purity, and scalability.

| Reagent Class | Common Examples | Expertise & Experience Insights |

| Starting Material | 2-Bromo-3-hydroxypyridine | Ensure high purity; residual impurities can affect reaction efficiency. |

| Triflating Agent | Triflic Anhydride (Tf₂O) | The most common and reactive agent. Highly efficient but requires careful handling due to its reactivity with water.[2][3] |

| N-Phenyltriflimide (Tf₂NPh) | A milder, crystalline, and more stable alternative.[4][5] Often used for sensitive substrates or when improved selectivity is needed, though it may require higher temperatures or longer reaction times. | |

| Base | Pyridine, Triethylamine (Et₃N) | Traditional Method: Effective but can form ammonium triflate salts that are often difficult to remove and can interfere with subsequent Pd-catalyzed reactions.[6] |

| K₃PO₄, K₂CO₃, NaOH | Modern Biphasic Method: The preferred choice for scalability and purity. Using an aqueous solution of an inorganic base avoids the formation of problematic ammonium salts, and product isolation is simplified to a phase separation.[6][7] | |

| Solvent | Dichloromethane (DCM), THF | Standard aprotic solvents for the traditional amine-base method. |

| Toluene / Water | Used in the biphasic method, allowing for easy separation of the organic product layer from the aqueous base.[6][7] |

Validated Experimental Protocols

The following protocols represent two reliable methods for the synthesis of the title compound. The choice between them depends on the scale of the reaction and the desired purity profile.

Protocol A: Traditional Amine-Base Method

This method is suitable for small-scale laboratory synthesis.

Step-by-Step Procedure:

-

To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Bromo-3-hydroxypyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).

-

Add pyridine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by carefully adding cold water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with cold 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: Superior Biphasic Aqueous Method (Amine-Free)

This is the recommended method for larger scales and for generating material intended for cross-coupling, as it avoids problematic byproducts.[6][7]

Step-by-Step Procedure:

-

To a round-bottomed flask, add 2-Bromo-3-hydroxypyridine (1.0 eq), toluene (~0.5 M), and a 30% (w/v) aqueous solution of potassium phosphate (K₃PO₄) (3.0 eq).[6]

-

Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise at a rate that maintains an internal temperature below 10 °C.[6]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature, stirring for 30-60 minutes.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic (toluene) layer with water (1x) and then with brine (1x).

-

Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which is often of sufficient purity (>95%) for direct use in subsequent steps.[6]

Safety and Handling: A Non-Negotiable Priority

Chemical synthesis must be approached with a rigorous commitment to safety.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is the primary hazard.

-

Corrosive: Causes severe skin burns and eye damage.[8]

-

Water Reactive: Reacts violently with water, releasing toxic and corrosive fumes (hydrogen fluoride, sulfur oxides).[2][3] It must be handled under an inert atmosphere (nitrogen or argon).

-

Oxidizer: May intensify fire.[2] Keep away from combustible materials.[3]

-

Handling: Always use Tf₂O in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and heavy-duty nitrile or butyl rubber gloves.[2][9] Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

-

Applications in Palladium-Catalyzed Cross-Coupling

The synthetic value of this compound lies in its role as a versatile substrate for creating complex molecules. The two distinct leaving groups (Bromo at C-2 and Triflate at C-3) can often be addressed with orthogonal reactivity, though the triflate is generally more reactive in many standard cross-coupling reactions.

Caption: Utility of the title compound in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is arguably the most common application. The triflate serves as an excellent leaving group for coupling with a wide range of boronic acids and esters, enabling the formation of biaryl structures or the introduction of alkyl groups.[1][10]

-

Heck Reaction: The triflate group can participate in Heck reactions to form C-C bonds with alkenes.[1]

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, a valuable functional group in medicinal chemistry.

-

Buchwald-Hartwig Amination: The triflate enables the formation of C-N bonds, providing access to substituted anilines and related structures.

The presence of the bromine atom at the 2-position provides an additional handle for sequential or one-pot multi-component coupling strategies, further enhancing the synthetic utility of this platform.

Conclusion

The synthesis of this compound is a robust and essential transformation for activating the pyridine core towards advanced functionalization. While traditional methods using amine bases are effective, modern biphasic protocols offer significant advantages in terms of product purity, ease of isolation, and scalability, making them the preferred choice for drug development professionals. A thorough understanding of the reaction mechanism, careful reagent selection, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting triflate is a high-value intermediate, poised for elaboration into a vast chemical space of novel pyridine derivatives through the power of palladium-catalyzed cross-coupling.

References

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]

-

Percec, V., Golding, G. M., & Smidrkal, J. (2004). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 6(23), 4247–4250. [Link]

-

Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society. [Link]

-

Kassanova, A. Z., Krasnokutskaya, E. A., Beisembai, P. S., & Filimonov, V. D. (2016). A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution. Synthesis, 48(02), 256–262. [Link]

-

ResearchGate. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]

-

Comins, D. L., et al. (1992). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 70, 176. [Link]

-

Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

-

Liu, Z., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Nature Communications, 13(1), 1-10. [Link]

-

Raju, C., et al. (2016). Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Tetrazolo[1,5-a]pyrimidine-6-carboxylates. ResearchGate. [Link]

-

Wang, H., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(12), 2849. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. [Link]

-

Rosen, B. M., et al. (2011). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. The Journal of Organic Chemistry, 76(11), 4567–4574. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. [Link]

- Google Patents. (2013). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Beard, C. D., & Baum, K. (1974). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivative Intermediates. DTIC. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(18), 7143–7148. [Link]

-

Wikipedia. (n.d.). Triflate. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. fishersci.fr [fishersci.fr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 8. lobachemie.com [lobachemie.com]

- 9. biosynth.com [biosynth.com]

- 10. Suzuki Coupling [organic-chemistry.org]

2-Bromo-3-pyridyl trifluoromethanesulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-pyridyl Trifluoromethanesulfonate

This guide provides an in-depth analysis of this compound, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, core physicochemical properties, and its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower your research.

Introduction: A Versatile Heterocyclic Building Block

This compound is a strategically designed heterocyclic compound featuring a pyridine core. Its utility in modern organic synthesis stems from the presence of two distinct and highly functional leaving groups: a bromine atom at the 2-position and a trifluoromethanesulfonate (triflate) group at the 3-position. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of both bromide and triflate, makes this reagent a powerful and versatile substrate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

The strategic placement of these two groups allows for selective and sequential functionalization, providing a sophisticated tool for introducing diverse substituents onto the pyridine scaffold. This guide will serve as a technical resource for understanding and effectively utilizing this reagent in complex synthetic campaigns.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. The data below is compiled from various chemical data repositories and supplier information.

Physical and Structural Properties

| Property | Value | Source |

| IUPAC Name | (2-bromopyridin-3-yl) trifluoromethanesulfonate | [3] |

| CAS Number | 157373-97-2 | [3] |

| Molecular Formula | C₆H₃BrF₃NO₃S | [3] |

| Molecular Weight | 322.06 g/mol | N/A |

| Appearance | White to off-white solid or crystalline powder | [4] |

| Melting Point | 37.0 - 43.0 °C | [4] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F | [3] |

| InChI Key | COLRMVLTWJTLFJ-UHFFFAOYSA-N | [5] |

Predicted Spectroscopic Data

Experimental spectra should be acquired for confirmation. The following are predicted values based on the structure and data from analogous compounds.[6][7][8]

| Technique | Predicted Observations |

| ¹H NMR | Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 (adjacent to N) is expected to be the most deshielded (doublet of doublets). The proton at C4 will likely be a doublet of doublets, and the proton at C5 will be a doublet of doublets. |

| ¹³C NMR | Six distinct signals are expected. Carbons attached to electronegative atoms (Br, N, O) will be significantly downfield. The CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet corresponding to the CF₃ group of the triflate, typically observed around δ -73 ppm (relative to CFCl₃). |

| IR (Infrared) | Strong characteristic absorption bands for S=O stretching (from the sulfonate group) around 1420 and 1210 cm⁻¹. Strong C-F stretching bands around 1250-1140 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. |

| Mass Spec (MS) | A characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. |

Synthesis of this compound

The most direct and widely adopted method for the synthesis of aryl triflates is the reaction of the corresponding phenol (or, in this case, a hydroxypyridine) with a potent triflating agent. The precursor, 2-bromo-3-hydroxypyridine, is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-hydroxypyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine (1.2 eq.) to the stirred solution. The base acts as a scavenger for the triflic acid byproduct.

-

Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise to the cooled solution. Caution: The reaction can be exothermic.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[9]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The presence of two leaving groups allows for diverse and potentially sequential couplings. While the C-Br bond is generally more reactive towards Pd(0) oxidative addition than the C-OTf bond, this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide or triflate.[11][12] For a substrate like this compound, the reaction is typically selective for the C-Br bond, especially when using standard phosphine ligands.[10][13] This allows for the introduction of an aryl, heteroaryl, or vinyl group at the 2-position.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

-

Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos).

-

Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1 v/v) or Toluene/H₂O.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[14]

Causality: The choice of a bulky, electron-rich phosphine ligand (like XPhos) is crucial for coupling with electron-deficient pyridyl halides. These ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.[14] The aqueous base is essential for activating the boronic acid in the transmetalation step.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide/triflate with an amine.[15][16] It is invaluable for synthesizing substituted anilines and heteroaromatic amines. Again, the reaction typically proceeds at the more reactive C-Br bond.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13][17]

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium pre-catalyst (1-3 mol%), a bulky phosphine ligand if needed, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq.).[17][18]

-

Reagents: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify by column chromatography.[14]

Causality: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium amido complex that is necessary for reductive elimination.[17] The pyridine nitrogen in the substrate can potentially inhibit the catalyst, making the use of highly active, sterically hindered ligands essential to achieve good yields.[14][18]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[19] This reaction is notable for its mild conditions and is typically co-catalyzed by a copper(I) salt.

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[19]

-

Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).[20][21]

-

Solvent and Base: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2-3 eq.), which also serves as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.[14]

-

Workup and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.[21]

Causality: The copper(I) co-catalyst is critical for activating the alkyne by forming a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[19] Rigorous exclusion of oxygen is essential to prevent the undesired homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst.[14]

Stille Coupling

The Stille reaction couples an organic halide/triflate with an organotin compound (stannane).[22][23] A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[24][25]

Caption: Catalytic cycle of the Stille cross-coupling reaction.[23][24]

-

Setup: To a flame-dried flask, add this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Additives: In some cases, a lithium chloride (LiCl) additive is used to facilitate the transmetalation step. Copper(I) salts can also have a synergistic effect.[22]

-

Solvent: Add an anhydrous, degassed aprotic polar solvent such as DMF or THF.

-

Reaction: Heat the reaction mixture to 50-100 °C for several hours until the reaction is complete as judged by TLC or LC-MS.

-

Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF or NH₄OH to remove tin byproducts. Dry the organic phase, concentrate, and purify by chromatography.[24]

Causality: The transmetalation step is often the rate-determining step in the Stille catalytic cycle.[23] Additives like LiCl can accelerate this step by forming a more reactive chloropalladium intermediate. The primary challenge in Stille couplings is often the removal of toxic organotin byproducts, necessitating specific workup procedures.[24]

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data: Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information. Some related bromopyridines are classified as acute toxins and skin/eye irritants.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its two distinct leaving groups, positioned on an electron-deficient pyridine ring, provide a platform for selective C-C and C-N bond formation through a variety of robust palladium-catalyzed cross-coupling reactions. A clear understanding of the principles governing its reactivity—including the choice of catalyst, ligand, base, and solvent—allows chemists to strategically construct complex, high-value molecules for applications in medicinal chemistry, agrochemistry, and materials science. This guide provides the foundational knowledge and practical protocols to effectively leverage the synthetic potential of this powerful building block.

References

- BenchChem. (n.d.). Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Technical Support Center.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Jędrzejewska, H., et al. (2016). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Molecules.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Request PDF. Retrieved from [Link]

- MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

- Molander, G. A., & Brown, A. R. (2006).

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][24]-Fused Indole Heterocycles.

- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

-

PrepChem.com. (n.d.). Synthesis of triflate. Retrieved from [Link]

Sources

- 1. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Pyridyl trifluoromethanesulfonate 98 65007-00-3 [sigmaaldrich.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-3-(trifluoromethyl)pyridine [synhet.com]

- 8. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. researchgate.net [researchgate.net]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 22. Stille Coupling [organic-chemistry.org]

- 23. Stille reaction - Wikipedia [en.wikipedia.org]

- 24. Stille Coupling | NROChemistry [nrochemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-pyridinyl trifluoromethanesulfonate (CAS 157373-97-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the drug discovery process, enabling the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. 2-Bromo-3-pyridinyl trifluoromethanesulfonate (CAS 157373-97-2) emerges as a highly versatile and reactive building block in this context. Possessing two distinct and orthogonally reactive sites—a bromine atom and a trifluoromethanesulfonate (triflate) group—this reagent offers a powerful platform for sequential and site-selective cross-coupling reactions. This guide provides a comprehensive exploration of the synthesis, characterization, and reactivity of this pivotal intermediate, with a focus on its practical application in the construction of complex molecular architectures relevant to drug development.

Physicochemical Properties and Spectroscopic Characterization

1.1. Structural and Physicochemical Data

| Property | Value |

| IUPAC Name | (2-bromopyridin-3-yl) trifluoromethanesulfonate |

| CAS Number | 157373-97-2[1] |

| Molecular Formula | C₆H₃BrF₃NO₃S[1] |

| Molecular Weight | 306.06 g/mol [1] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)OS(=O)(=O)C(F)(F)F[1] |

| Exact Mass | 304.89700 u[1] |

| Appearance | White to off-white solid (predicted) |

| Melting Point | 37-43 °C (for the related 2-bromo-3-(trifluoromethyl)pyridine) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene) |

1.2. Spectroscopic Data

Definitive, publicly available spectroscopic data for 2-Bromo-3-pyridinyl trifluoromethanesulfonate is limited. The following are predicted and expected spectral characteristics based on the analysis of its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and triflate groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon bearing the triflate group will be significantly downfield, and the carbon attached to the bromine atom will also show a characteristic shift. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the triflate group is expected.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonate group are expected in the region of 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹.

Synthesis of 2-Bromo-3-pyridinyl trifluoromethanesulfonate

The most direct and common method for the synthesis of aryl and heteroaryl triflates is the reaction of the corresponding phenol or hydroxypyridine with trifluoromethanesulfonic anhydride (Tf₂O) or a related triflating agent.[2][3][4] The precursor for 2-Bromo-3-pyridinyl trifluoromethanesulfonate is 2-bromo-3-hydroxypyridine.

2.1. Synthesis of the Precursor: 2-Bromo-3-hydroxypyridine

2-Bromo-3-hydroxypyridine can be prepared from 3-hydroxypyridine through a bromination reaction.[5]

Experimental Protocol: Bromination of 3-Hydroxypyridine [5]

-

Cool an aqueous solution of sodium hydroxide to between -10 and 0 °C in an ice-salt bath.

-

Slowly add liquid bromine to the cold sodium hydroxide solution.

-

In a separate flask, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2.5-3 hours.

-

Adjust the pH of the solution to 7 using an acid.

-

Collect the crude product and recrystallize to obtain pure 2-bromo-3-hydroxypyridine.

2.2. Triflation of 2-Bromo-3-hydroxypyridine

The triflation of 2-bromo-3-hydroxypyridine is achieved by reacting it with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.[2][3]

Detailed Experimental Protocol: Synthesis of 2-Bromo-3-pyridinyl trifluoromethanesulfonate [2][3]

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 2-bromo-3-hydroxypyridine (1.0 eq) and pyridine (2.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triflic anhydride (2.1 eq) in anhydrous DCM.

-

Add the triflic anhydride solution dropwise to the reaction mixture via a cannula with vigorous stirring over several hours.

-

After the addition, allow the reaction to stir at -78 °C for an additional 2 hours, then let it warm to room temperature and stir for another 19 hours.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts and wash sequentially with cold aqueous 10% sodium hydroxide, cold water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure 2-Bromo-3-pyridinyl trifluoromethanesulfonate.

Sources

Guide to the Stability and Storage of 2-Bromo-3-pyridyl trifluoromethanesulfonate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridyl trifluoromethanesulfonate (CAS No. 157373-97-2) is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the reactivity of its triflate leaving group in cross-coupling reactions. However, this high reactivity necessitates a thorough understanding of its stability profile to ensure reagent integrity, experimental reproducibility, and safety. This guide provides a comprehensive analysis of the core factors governing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Methodologies for verifying compound stability over time are also presented to provide a self-validating system for its use in demanding research and development environments.

Physicochemical Profile and Inherent Stability Drivers

This compound is a compound whose utility is defined by the juxtaposition of a stable functional group and a highly reactive leaving group. The trifluoromethanesulfonate (triflate, -OTf) group is an exceptionally good leaving group, a property derived from the profound stability of the resulting triflate anion. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms, which is further enhanced by the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group.[1]

While the triflate anion is stable, the sulfur-oxygen bond attached to the pyridine ring is inherently susceptible to nucleophilic attack. The presence of the electronegative bromine atom and the pyridine nitrogen atom influences the electron density of the aromatic ring, impacting the reactivity of the triflate group. Understanding this electronic balance is key to predicting its behavior.

| Property | Value | Source |

| IUPAC Name | (2-bromopyridin-3-yl) trifluoromethanesulfonate | [2] |

| CAS Number | 157373-97-2 | [2] |

| Molecular Formula | C₆H₃BrF₃NO₃S | [3] |

| Molecular Weight | 322.06 g/mol | N/A |

Key Degradation Pathways

The principal threat to the integrity of this compound is degradation via hydrolysis. Other potential pathways, while less common under standard laboratory conditions, must also be considered.

Hydrolysis: The Primary Concern

The most significant degradation pathway is the hydrolysis of the triflate group to yield 2-bromo-3-hydroxypyridine and triflic acid. This reaction is a classic example of nucleophilic substitution at the sulfur atom.

Causality: Water, even ambient moisture from the atmosphere, acts as a nucleophile. The reaction is significantly accelerated by bases (e.g., carbonate or hydroxide ions), which can deprotonate water to generate the more potent hydroxide nucleophile.[4] This is a critical consideration in applications like the Suzuki-Miyaura coupling, where aqueous basic conditions can lead to the formation of the undesired hydroxypyridine byproduct, consuming the starting material and complicating purification.[1]

Mechanism: The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic sulfur atom of the triflate group, leading to the cleavage of the S-OAr bond.

Caption: Primary hydrolytic degradation pathway.

Thermal Decomposition

While aryl triflates exhibit good thermal stability, allowing for their use in high-temperature reactions like microwave-assisted synthesis up to 120°C, prolonged exposure to heat is detrimental.[5] For long-term storage, elevated temperatures can accelerate degradation and should be avoided. In the event of a fire, hazardous combustion products may be generated.

-

Potential Hazardous Byproducts: Carbon monoxide, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[3]

Photodegradation

Protocols for Optimal Storage and Handling

A disciplined approach to storage and handling is essential to preserve the quality of this compound.

Long-Term Storage Protocol

The objective of long-term storage is to mitigate all identified degradation pathways, primarily hydrolysis.

-

Container: Use the original manufacturer's vial, which is typically made of amber glass to protect from light. Ensure the cap has an inert liner (e.g., PTFE) and provides an airtight seal.

-

Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen.

-

Temperature: Store the sealed container in a freezer, ideally at -20°C.[7] This drastically reduces the rate of any potential degradation reactions.

-

Environment: The storage location (freezer) must be in a dry, dark, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[3]

In-Use Handling and Short-Term Storage Workflow

When the reagent is in active use, the risk of moisture contamination is highest. The following workflow is mandatory to maintain its integrity.

Caption: Mandatory workflow for handling the reagent.

Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, this compound should be treated as a hazardous substance.[8]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[3]

-

Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

-

Hygiene: Wash hands thoroughly after handling.[3]

Protocol for Stability Verification

Regularly verifying the purity of the reagent is a cornerstone of trustworthy and reproducible science. If degradation is suspected (e.g., due to improper storage or unexpected reaction outcomes), the following analytical methods can be employed.

Visual Inspection

-

Appearance: The compound should be a consistent solid. Note any change in color, or the appearance of clumping or melting, which could indicate moisture absorption or degradation.

-

Solubility: Check for incomplete dissolution in a solvent where it is known to be fully soluble. The hydrolysis product, 2-bromo-3-hydroxypyridine, will have different solubility characteristics.

Analytical Purity Assessment

The table below outlines common analytical techniques for assessing the purity and confirming the identity of the reagent. The primary goal is to detect the presence of the 2-bromo-3-hydroxypyridine hydrolysis product.

| Method | Procedure Outline | Expected Result for Pure Compound | Indication of Degradation |

| TLC | Spot a dilute solution on a silica plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). Visualize under UV light. | A single, well-defined spot. | A second spot, typically more polar (lower Rf), corresponding to the hydroxypyridine. |

| HPLC | Inject a solution onto a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., Acetonitrile/Water gradient) and UV detection. | A single major peak at the expected retention time. | Appearance of a new, typically earlier-eluting (more polar) peak. |

| ¹H NMR | Dissolve a sample in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | A clean spectrum matching the reference for the triflate. | Appearance of new aromatic signals and a broad singlet for the -OH proton of the hydrolysis product. |

| ¹⁹F NMR | Dissolve a sample in a suitable solvent. | A sharp singlet around -73 to -74 ppm, characteristic of the -OTf group. | A diminished signal for the starting material. No new fluorine signals are expected from hydrolysis. |

Summary of Best Practices

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C. | Slows all chemical degradation pathways. |

| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Prevents the primary degradation pathway: hydrolysis. |

| Light | Store in an amber vial or protect from light. | Minimizes risk of potential photodegradation. |

| Container | Tightly sealed vial with a PTFE-lined cap. | Prevents moisture ingress. |

| Handling | Equilibrate to room temperature before opening; handle under inert gas. | Prevents atmospheric moisture from condensing on the cold solid. |

| Verification | Periodically check purity via TLC or HPLC if contamination is suspected. | Ensures reagent integrity and experimental reproducibility. |

References

-

Chemsrc. (2025). 2-Bromo-3-trifluoromethylpyridine | CAS#:175205-81-9 Safety Information. Retrieved from [Link]

-

UTC Aerospace Systems. (2017). SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. Retrieved from [Link]

-

Reddit r/Chempros. (2023). Hydrolysis of aryl triflate during suzuki. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]

-

Scilit. (n.d.). The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Retrieved from [Link]

-

Larhed, M., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(14), 2341–2343. Retrieved from [Link]

-

Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Retrieved from [Link]

-

ResearchGate. (2016). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

-

National Institutes of Health. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Retrieved from [Link]

-

Autech. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

National Institutes of Health. (2020). Aryl Triflates in On-Surface Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Aryl Triflates in On‐Surface Chemistry | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-3-trifluoromethylpyridine | CAS#:175205-81-9 | Chemsrc [chemsrc.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Bromo-3-pyridyl Trifluoromethanesulfonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-3-pyridyl trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established chemical principles to serve as a practical reference for the synthesis, identification, and application of this versatile chemical intermediate. Given the compound's role as a reactive building block, direct and comprehensive spectroscopic data is not always aggregated in literature; therefore, this guide provides well-reasoned predictions based on analogous structures and foundational spectroscopic theory.

Introduction and Strategic Importance

This compound is a key heterocyclic building block, valuable in medicinal chemistry and materials science. Its structure incorporates a bromo-substituted pyridine ring activated by a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, making the 3-position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The bromine atom at the 2-position offers an additional, orthogonal handle for sequential functionalization.[2] This dual reactivity allows for the controlled and stepwise construction of complex molecular architectures, a critical advantage in the synthesis of novel pharmaceutical agents and functional materials.[3]

The following sections provide a detailed analysis of the expected spectroscopic data for this compound, offering insights into the structural information that can be gleaned from each analytical technique.

Synthesis and Reaction Workflow

The preparation of this compound typically involves the reaction of 2-bromo-3-hydroxypyridine with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or triethylamine.

Experimental Protocol: Synthesis

-

To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add a suitable base such as pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence of the triflate group.

The ¹H NMR spectrum will show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine atom, and the triflate group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.3 - 8.5 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| H4 | 7.8 - 8.0 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H5 | 7.3 - 7.5 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

-

Expertise & Causality : The H6 proton is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen atom. The H4 proton will also be downfield, influenced by the inductive effect of the adjacent triflate group. The H5 proton will be the most upfield of the three. The coupling pattern (dd, doublet of doublets) arises from coupling to its two non-equivalent neighbors.[4][5]

The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring and one for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |

| C2 | ~140 | s |

| C3 | ~148 | s |

| C4 | ~125 | s |

| C5 | ~128 | s |

| C6 | ~150 | s |

| CF₃ | ~118 | q (J ≈ 320 Hz) |

-

Expertise & Causality : The C2 and C3 carbons, being directly attached to the electronegative bromine and oxygen atoms respectively, will be significantly downfield. The carbon of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to the strong one-bond coupling with the three fluorine atoms.[6][7]

¹⁹F NMR is a crucial technique for confirming the presence and purity of the triflate group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -O-S(=O)₂-CF₃ | -72 to -76 | s |

-

Expertise & Causality : The three fluorine atoms of the triflate group are chemically equivalent and will appear as a sharp singlet. The chemical shift is highly characteristic of the triflate group and is typically found in the range of -72 to -76 ppm relative to CFCl₃.[8][9]

Experimental Protocol: NMR Data Acquisition

-

Prepare a solution of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).[10]

Caption: Predicted ¹H-¹H coupling relationships in the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1550-1600 | C=C / C=N stretching | Pyridine ring |

| 1400-1430 | S=O asymmetric stretching | Triflate (SO₂) |

| 1200-1250 | S=O symmetric stretching | Triflate (SO₂) |

| 1120-1180 | C-F stretching | Trifluoromethyl (CF₃) |

| 1020-1060 | S-O stretching | Triflate (S-O) |

| 600-700 | C-Br stretching | Bromo group |

-

Expertise & Causality : The most intense and characteristic bands will be those associated with the triflate group. The strong absorptions for the S=O and C-F stretching vibrations are a clear indication of the triflate's presence.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₆H₃BrF₃NO₃S |

| Molecular Weight | 304.06 g/mol |

| Exact Mass | 304.8970 u |

| Key Fragmentation | Loss of SO₃ (-80 u), Loss of CF₃ (-69 u) |

-

Expertise & Causality : In the mass spectrum, the molecular ion peak [M]⁺ should be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12]

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data profile of this compound is highly characteristic. The combination of NMR (¹H, ¹³C, and ¹⁹F), IR, and mass spectrometry provides a robust and self-validating system for confirming the identity, purity, and structure of this important synthetic intermediate. This guide, grounded in established spectroscopic principles, offers researchers a reliable framework for the characterization of this and structurally related compounds, thereby facilitating its effective use in the advancement of chemical synthesis and drug discovery.

References

- The Royal Society of Chemistry. Supporting Information for: [Various NMR data for related compounds]. Accessed January 11, 2026.

- Benchchem. Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Accessed January 11, 2026.

- The Royal Society of Chemistry. Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Accessed January 11, 2026.

- Alfa Chemistry. CAS 157373-97-2 2-Bromo-3-pyridyl trifluoromethanesulfo. Accessed January 11, 2026.

- University of California, Santa Barbara. 19F NMR Reference Standards. Accessed January 11, 2026.

- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Accessed January 11, 2026.

- PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Accessed January 11, 2026.

- Benchchem. Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Accessed January 11, 2026.

- Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)pyridine 97. Accessed January 11, 2026.

- Benchchem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. Accessed January 11, 2026.

- Benchchem. 2-Bromo-3-chloro-4-fluoropyridine. Accessed January 11, 2026.

- ResearchGate. Series of 19F NMR spectra recorded during the process of warming a.... Accessed January 11, 2026.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Accessed January 11, 2026.

- ChemScene. Building blocks | Bioactive small molecules. Accessed January 11, 2026. _

- Thermo Fisher Scientific. 2-Bromo-3-(trifluoromethyl)pyridine, 98%. Accessed January 11, 2026.

- Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97. Accessed January 11, 2026.

- ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics. Accessed January 11, 2026.

- National Institutes of Health. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Accessed January 11, 2026.

- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Accessed January 11, 2026.

- ChemicalBook. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum. Accessed January 11, 2026.

- ChemicalBook. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum. Accessed January 11, 2026.

- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. Accessed January 11, 2026.

- SpectraBase. Trifluoromethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. Accessed January 11, 2026.

- The Royal Society of Chemistry. Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans.... Accessed January 11, 2026.

- Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)pyridine 97. Accessed January 11, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]

- 5. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 6. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. colorado.edu [colorado.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

2-Bromo-3-pyridyl trifluoromethanesulfonate as a building block in organic synthesis

An In-depth Technical Guide to 2-Bromo-3-pyridyl Trifluoromethanesulfonate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct and orthogonally reactive functional groups on the pyridine scaffold: a bromine atom at the 2-position and a trifluoromethanesulfonate (triflate) group at the 3-position. This unique arrangement allows for selective, stepwise functionalization through a variety of palladium-catalyzed cross-coupling reactions, offering chemists precise control over the introduction of diverse substituents.

The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of an iodide in many cross-coupling reactions. The C-Br bond, also a staple in such transformations, presents a second handle for molecular elaboration. The subtle yet exploitable differences in the reactivity of these two groups enable a chemoselective approach to synthesis, where one position can be functionalized while the other remains intact for a subsequent transformation. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on the underlying principles that govern its reactivity and a set of practical, field-proven protocols for its use.

Physicochemical Properties and Safe Handling

While extensive experimental data for this compound is not widely published, its properties can be estimated based on related compounds.

| Property | Predicted/Estimated Value | Notes |

| IUPAC Name | (2-bromopyridin-3-yl) trifluoromethanesulfonate | [1] |

| CAS Number | 157373-97-2 | [1] |

| Molecular Formula | C₆H₃BrF₃NO₃S | |

| Molecular Weight | 306.06 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on analogous triflates. |

| Boiling Point | >200 °C (decomposes) | Triflate group can be thermally labile. |

| Solubility | Soluble in most organic solvents (DCM, THF, Dioxane, Toluene, DMF) |

Safety and Handling:

Trifluoromethanesulfonates (triflates) are potent electrophiles and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[2] Triflic anhydride, the reagent used in its synthesis, is highly corrosive and reacts violently with water.[3] Spills should be neutralized with a suitable agent like sodium bicarbonate. Store this compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.

Synthesis of this compound

The preparation of the title compound is a two-step process starting from commercially available 3-hydroxypyridine. The first step is the regioselective bromination at the 2-position, followed by the conversion of the hydroxyl group to the triflate.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

The bromination of 3-hydroxypyridine can be achieved using bromine in an aqueous basic solution. The hydroxyl group activates the pyridine ring, directing the electrophilic bromine to the ortho position.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Cool the solution to -10 to 0 °C using an ice-salt bath.

-

Slowly add liquid bromine (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully neutralize the reaction mixture with a suitable acid (e.g., HCl or acetic acid) to pH 7.

-

The crude product often precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 2-bromo-3-hydroxypyridine.[4]

Step 2: Triflation of 2-Bromo-3-hydroxypyridine

The conversion of the hydroxyl group to a triflate is a standard transformation, typically achieved using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.[3][5]

Experimental Protocol:

-

To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triflic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The reaction is often exothermic.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The signals will likely appear as multiplets due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and triflate groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals. The carbon bearing the bromine atom and the carbon attached to the triflate oxygen will be downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum (electron ionization, EI) would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1). Fragmentation patterns would likely involve the loss of the triflate group or the bromine atom.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Leaving Groups

The synthetic power of this compound lies in the differential reactivity of its two leaving groups, enabling selective functionalization. The general order of reactivity for leaving groups in palladium-catalyzed oxidative addition is typically I > OTf > Br > Cl. However, this order can be influenced by several factors, including the specific cross-coupling reaction, the ligands on the palladium catalyst, and the electronic nature of the substrate.

The Principle of Chemoselectivity

Chemoselectivity in this context refers to the preferential reaction of one leaving group over the other. By carefully choosing the reaction conditions, one can direct the cross-coupling to occur at either the C-Br bond or the C-OTf bond.

A notable exception to the general reactivity trend is the "Suzuki-Miyaura anomaly."[6][7] In many Suzuki couplings, the C-Br bond reacts preferentially over the C-OTf bond, even when using ligands that would typically favor triflate reactivity in other cross-coupling reactions like Heck or Buchwald-Hartwig aminations.[7] This anomalous behavior is thought to be related to the involvement of the boronic acid or its derivatives in the selectivity-determining oxidative addition step.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[8] For this compound, conditions can be tuned to favor reaction at either site.

General Protocol for Suzuki-Miyaura Coupling:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).

-

Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a more advanced pre-catalyst; 1-5 mol%) and any additional ligand if required.

-

Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF).

-

Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

To favor reaction at the C-Br bond (exploiting the Suzuki anomaly): Use standard Suzuki conditions with a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as K₂CO₃ or K₃PO₄.[9]

-

To favor reaction at the C-OTf bond: "Ligand-free" conditions or the use of specific ligands that promote oxidative addition to triflates can be employed. For instance, in some systems, using Pd(OAc)₂ with a bulky, electron-rich phosphine ligand in a polar aprotic solvent might favor triflate reactivity, although this can be substrate-dependent.[8]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides/triflates with terminal alkynes.[10] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[11][12]

General Protocol for Sonogashira Coupling:

-

To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).

-

Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.3 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 3-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash column chromatography.[13]

Causality Behind Experimental Choices:

-

The C-Br bond is generally more reactive than the C-OTf bond in Sonogashira couplings, especially when using standard Pd/Cu catalyst systems. To achieve selective coupling at the 2-position, milder conditions (room temperature, shorter reaction times) are often sufficient.

-

The copper co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides or triflates with a wide range of amines.[14][15]

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst; 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄; 1.4 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the product by flash column chromatography.[16]

Causality Behind Experimental Choices:

-

Reactivity: In Buchwald-Hartwig aminations, the triflate group is often more reactive than the bromide, especially when using bulky, electron-rich phosphine ligands.[17] Therefore, to achieve selective amination at the 3-position, one would choose a catalyst system known to favor triflate activation. Conversely, to react at the 2-bromo position, milder conditions or a different ligand set might be necessary. The "2-pyridyl problem," where the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, often necessitates the use of specialized, bulky ligands to overcome this issue.

-